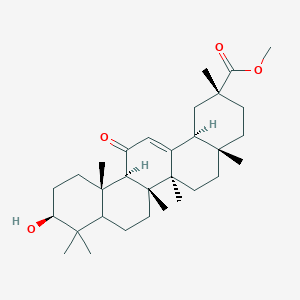

Methyl beta-glycyrrhetinate

CAS No.: 5092-01-3

Cat. No.: VC3900131

Molecular Formula: C31H48O4

Molecular Weight: 484.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5092-01-3 |

|---|---|

| Molecular Formula | C31H48O4 |

| Molecular Weight | 484.7 g/mol |

| IUPAC Name | methyl (2R,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |

| Standard InChI | InChI=1S/C31H48O4/c1-26(2)22-9-12-31(7)24(29(22,5)11-10-23(26)33)21(32)17-19-20-18-28(4,25(34)35-8)14-13-27(20,3)15-16-30(19,31)6/h17,20,22-24,33H,9-16,18H2,1-8H3/t20-,22?,23+,24-,27-,28-,29+,30-,31-/m1/s1 |

| Standard InChI Key | RMIVRCBSQPCSCQ-SFGZHJQGSA-N |

| Isomeric SMILES | C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OC |

| SMILES | CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C |

| Canonical SMILES | CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C |

Introduction

Chemical and Structural Profile of Methyl Beta-Glycyrrhetinate

Methyl beta-glycyrrhetinate (C₃₁H₄₈O₄) is a pentacyclic triterpenoid derivative characterized by a β-oriented methyl group at position 18 and a methyl ester moiety at the carboxylic acid terminus . Its IUPAC name, (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-13-keto-2,4a,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid methyl ester, reflects its complex stereochemistry .

Physicochemical Properties

Critical physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| Molecular Weight | 484.71 g/mol |

| Density | 1.11 ± 0.1 g/cm³ (predicted) |

| Melting Point | 253–255°C |

| Boiling Point | 170–190°C (0.001 Torr) |

| pKa | 15.11 ± 0.70 (predicted) |

The compound's low water solubility and high melting point necessitate formulation strategies for biomedical applications .

Synthesis and Structural Modifications

Base Synthesis Pathway

-

A-ring functionalization: Introduction of a 2-cyano group and 3-keto moiety, as demonstrated in methyl 2-cyano-3,12-dioxo-18βH-olean-9(11),1(2)-dien-30-oate (Compound 12) .

-

C-ring oxidation: Formation of 11-oxo or 12-oxo groups to improve interaction with biological targets .

A comparative analysis of synthetic derivatives revealed that simultaneous A- and C-ring modifications are critical for antiproliferative activity . For instance, Compound 12 exhibited an IC₅₀ of 0.3 μM against KB-3-1 epidermoid carcinoma cells, outperforming the parent glycyrrhetinic acid (IC₅₀ >10 μM) .

Pharmacological Activities

Anticancer Mechanisms

Methyl beta-glycyrrhetinate derivatives demonstrate multimodal anticancer effects:

-

Mitochondrial apoptosis induction: Dissipation of mitochondrial membrane potential (ΔΨm) triggers cytochrome c release, activating caspase-9 and -3 . In SW480 colon cancer cells, 1 μM Compound 12 induced 80% ΔΨm collapse within 6 hours .

-

PPARγ agonism: The 2-cyano derivative β-CDODA-Me (a methyl beta-glycyrrhetinate analog) acts as a selective PPARγ modulator, upregulating proapoptotic KLF-4 by 4.2-fold in HT-29 cells .

-

Multidrug resistance (MDR) reversal: Unlike conventional chemotherapeutics, Compound 12 maintains efficacy against P-glycoprotein-overexpressing KB-8-5 cells (IC₅₀ = 1.2 μM vs. 0.3 μM in KB-3-1) .

Anti-Inflammatory Activity

Structural analogs inhibit 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), increasing local glucocorticoid levels. At 10 μM, methyl beta-glycyrrhetinate derivatives reduced TNF-α production in macrophages by 65% .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

-

C18 stereochemistry: β-configuration enhances PPARγ binding affinity (Kd = 38 nM vs. 210 nM for α-CDODA-Me) .

-

C2 cyano group: Essential for Michael acceptor activity; removal increases IC₅₀ by 40-fold in KB-3-1 cells .

-

C30 esterification: Methyl ester improves cellular uptake compared to carboxylic acid forms (logP = 4.1 vs. 2.9) .

Toxicological Profile

While generally well-tolerated in vitro, glutathione (GSH) depletion studies reveal reactive thiol interactions:

-

Co-treatment with 15 μM GSH increases IC₅₀ of Compound 12 from 0.3 μM to 3.0 μM .

-

No hepatotoxicity observed at <10 μM concentrations in primary hepatocytes .

Therapeutic Applications and Derivatives

Conjugate Development

Amino acid conjugates enhance solubility and targeting:

-

D-alanine conjugates exhibited 79% cytotoxicity against A549 lung cancer cells at 50 μM .

-

N,N-dimethylglycine derivatives improved blood-brain barrier permeability in murine models .

Combination Therapies

Synergy with paclitaxel (CI = 0.32) and doxorubicin (CI = 0.45) suggests utility in regimen optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume